(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid is a chemical compound that belongs to the class of isoxazoline derivatives. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a phosphonic acid group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid can be achieved through a (3 + 2) cycloaddition reaction. This reaction involves the regioselective cycloaddition of nitrile oxides with dipolarophiles . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions or enzyme active sites, leading to inhibition or modulation of enzyme activity. The isoxazoline ring can also interact with various biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a bromine atom and a hydroxy group instead of a chlorine atom and a phosphonic acid group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a pyrazoline ring instead of an isoxazoline ring and different substituents.
Uniqueness
The uniqueness of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid lies in its combination of a phosphonic acid group with an isoxazoline ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
125674-56-8 |
---|---|
Molecular Formula |
C9H9ClNO4P |
Molecular Weight |
261.60 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C9H9ClNO4P/c10-7-3-1-6(2-4-7)8-5-9(15-11-8)16(12,13)14/h1-4,9H,5H2,(H2,12,13,14) |
InChI Key |
HEAIQAFJRPZXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Cl)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.